1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether

Descripción general

Descripción

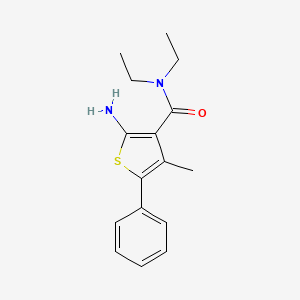

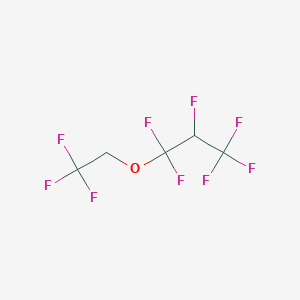

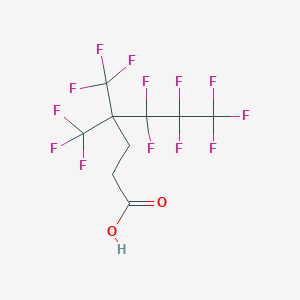

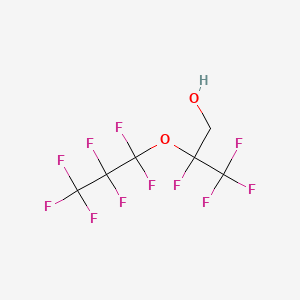

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is a chemical compound with the molecular formula C5H3F9O . It is also known by other names such as 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane .

Synthesis Analysis

The synthesis of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether can be achieved from Hexafluoropropylene and 2,2,2-Trifluoroethanol .Molecular Structure Analysis

The molecular structure of this compound includes a chain of carbon atoms with fluorine and hydrogen atoms attached. The ether group (OCH2CF3) is attached to the carbon chain .Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.06 g/mol . It has a boiling point of 72 °C at a pressure of 750 Torr . The density of this compound is 1.5398 g/cm3 .Aplicaciones Científicas De Investigación

Electrolyte for Lithium Metal Batteries (LMBs)

The high polarity of this fluoroalkyl ether makes it an excellent candidate for use in electrolytes for LMBs. It can effectively enhance the long-cycle and high-rate performances of these batteries . The compound’s affinity for ether solvents reduces Li+ interactions and solvation in the electrolyte, which is crucial for battery efficiency and longevity.

Solvent for Peptide Self-Assembly

This compound has been used as a solvent to induce self-assembly in peptides, which is a process critical for the development of biomaterials . Different solvents can lead to various surface morphologies in the self-assembled structures, and this particular ether has shown the ability to influence the peptide conformation during this process.

Safety and Handling Studies

Research into the safe handling and storage of chemicals often includes this ether due to its specific safety profile, which includes precautions against skin and eye irritation and respiratory issues .

Thermophysical Property Analysis

The compound’s thermophysical properties, such as its flash point and melting point, are of interest in research focused on the thermal behavior of materials .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

This compound is a type of fluoroalkyl ether, and these compounds are generally known for their unique physical and chemical properties, such as high thermal stability and low reactivity .

Biochemical Pathways

It’s worth noting that fluoroalkyl ethers have been used in various applications due to their unique properties .

Pharmacokinetics

It’s known that the compound is stable and has a low acute toxicity .

Result of Action

It’s known that the compound has a low acute toxicity and may cause irritation to the skin and eyes upon prolonged exposure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. When in contact with strong oxidizers, it may produce flammable compounds or vapors .

Propiedades

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(4(10,11)12)5(13,14)15-1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGTZDDPWGCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379346 | |

| Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether | |

CAS RN |

993-95-3 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of understanding the vapor-liquid equilibria of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether?

A1: Understanding the vapor-liquid equilibria of this compound, especially in mixtures with other solvents, is crucial for several industrial processes. For instance, this knowledge is essential for designing separation processes like distillation or extraction, which might be employed in its production or purification. [, ]

Q2: What methods were employed to study the thermodynamic properties of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether?

A2: Researchers utilized a gas stripping method to measure the vapor pressures of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether over a range of temperatures. This method involves bubbling an inert gas through the liquid sample to carry away the vapor, allowing for the determination of vapor pressure based on the gas composition. Additionally, the same method was used to determine the infinite dilution activity coefficients, which describe the behavior of the compound at very low concentrations in other solvents like hexadecane and water. These experimental data were then correlated using thermodynamic models like the modified ASOG model for predictive purposes. []

Q3: Why is the interaction of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether with carbon dioxide of interest?

A3: The interaction of 1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane with carbon dioxide is of particular interest in the context of developing alternative refrigerant systems. Understanding the vapor-liquid equilibria of this binary system is crucial for assessing the potential of this compound as a component in working fluids for refrigeration cycles. []

- Measurement and Correlation for Vapor Pressures of Fluoroethers and Infinite Dilution Activity Coefficients of Fluoroethers in Aqueous Solutions:

- Vapor-liquid equilibria for binary systems carbon dioxide + 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane or 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane at 303.15–323.15 K:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B1333278.png)

![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)

![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)